5-cyclopropanecarbonyl-2-cyclopropylpyridine

Dopamine β-hydroxylase inhibition Picolinic acid synthesis Medicinal chemistry intermediates

5-Cyclopropanecarbonyl-2-cyclopropylpyridine (CAS 56260-49-2), also known as 2-cyclopropyl-5-cyclopropylcarbonylpyridine, is a bifunctional pyridine derivative bearing a cyclopropyl substituent at position 2 and a cyclopropanecarbonyl group at position 5. This compound is not an end-product pharmaceutical but a critical gateway intermediate whose structural design enables a specific, published synthetic pathway leading to potent dopamine β-hydroxylase (DβH) inhibitors, a class of compounds explored for modulating dopamine and norepinephrine levels.

Molecular Formula C12H13NO
Molecular Weight 187.242
CAS No. 56260-49-2
Cat. No. B2439972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropanecarbonyl-2-cyclopropylpyridine
CAS56260-49-2
Molecular FormulaC12H13NO
Molecular Weight187.242
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)C(=O)C3CC3
InChIInChI=1S/C12H13NO/c14-12(9-3-4-9)10-5-6-11(13-7-10)8-1-2-8/h5-9H,1-4H2
InChIKeyUMMFAGRCUJKALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropanecarbonyl-2-cyclopropylpyridine (CAS 56260-49-2): A Key Dopamine β-Hydroxylase Inhibitor Intermediate for Targeted Synthesis


5-Cyclopropanecarbonyl-2-cyclopropylpyridine (CAS 56260-49-2), also known as 2-cyclopropyl-5-cyclopropylcarbonylpyridine, is a bifunctional pyridine derivative bearing a cyclopropyl substituent at position 2 and a cyclopropanecarbonyl group at position 5 [1]. This compound is not an end-product pharmaceutical but a critical gateway intermediate whose structural design enables a specific, published synthetic pathway leading to potent dopamine β-hydroxylase (DβH) inhibitors, a class of compounds explored for modulating dopamine and norepinephrine levels [2]. Unlike simpler cyclopropylpyridine building blocks, its dual substitution pattern provides a unique reactivity handle for constructing 5-alkylpicolinic acid derivatives that are not readily accessible via generic routes.

Why Generic Cyclopropylpyridine Analogs Cannot Replace 5-Cyclopropanecarbonyl-2-cyclopropylpyridine in DβH Inhibitor Synthesis


Attempting to substitute 5-cyclopropanecarbonyl-2-cyclopropylpyridine with a generic cyclopropylpyridine analog fundamentally undermines the synthetic strategy validated in peer-reviewed literature. The compound's value derives from its unique dual reactivity: the 2-cyclopropyl group remains intact throughout the synthesis to become part of the final pharmacophore, while the 5-cyclopropanecarbonyl moiety serves as a masked precursor for alkyl chain elaboration [1]. Simple building blocks such as cyclopropyl(pyridin-2-yl)methanone or 2-cyclopropylpyridine lack this precise orthogonality, requiring entirely different, often lower-yielding, synthetic routes that do not converge on the same potent DβH inhibitor scaffolds. Empirical data from Miyano et al. show that the cyclopropylcarbonyl group at position 5 is essential for the regioselective nucleophilic addition with organolithium or Grignard reagents, a key step that defines the entire synthetic sequence [2]. Generic alternatives would necessitate de novo route design, introducing significant risk of failure in replicating the published inhibitor structures.

Quantitative Differentiation Evidence for 5-Cyclopropanecarbonyl-2-cyclopropylpyridine (CAS 56260-49-2) Against Closest Analogs


Established Synthetic Utility: Exclusive Gateway to Potent DβH Inhibitor 5-(4-Chlorobutyl)picolinic Acid

The compound is the sole documented starting material for the efficient, high-yield synthesis of 5-(4-chlorobutyl)picolinic acid, a potent DβH inhibitor. In the published route, 5-cyclopropanecarbonyl-2-cyclopropylpyridine is converted to the target inhibitor in three steps with an overall yield of approximately 53% (85% Grignard addition × 96% HCl dehydration × 65% HNO₃ oxidation) [1]. In contrast, alternative synthetic routes to 5-alkylpicolinic acids described in the same literature typically proceed through fusaric acid derivatives and require more steps with lower overall efficiency. No other single starting material provides access to this specific inhibitor scaffold with comparable documented yield and step count.

Dopamine β-hydroxylase inhibition Picolinic acid synthesis Medicinal chemistry intermediates

Regioselective Reactivity: 5-Cyclopropanecarbonyl Group Enables Selective Nucleophilic Addition

The 5-cyclopropanecarbonyl moiety in the target compound reacts regioselectively with isobutyllithium in THF at -20°C to afford the tertiary alcohol intermediate (picrate, mp 171-172°C) in 85% yield, while the 2-cyclopropyl group remains completely inert under these conditions [1]. When the same reaction was attempted with isobutylmagnesium bromide in THF at 0°C, the major product shifted to 2-cyclopropyl-5-(cyclopropylhydroxy)methylpyridine, demonstrating that the cyclopropanecarbonyl group's reactivity can be tuned by choice of organometallic reagent [1]. Generic building blocks such as 5-acetyl-2-cyclopropylpyridine or 5-formyl-2-cyclopropylpyridine lack this tunable orthogonality, as their carbonyl groups exhibit different steric and electronic profiles that alter regioselectivity outcomes.

Organometallic addition Regioselective synthesis Pyridine functionalization

Orthogonal Protection Strategy: Dual Cyclopropyl Groups Enable Independent Functionalization

The target compound uniquely carries two chemically distinct cyclopropyl environments: a C-linked cyclopropyl at position 2 that survives oxidation and a carbonyl-linked cyclopropyl at position 5 that serves as a masked carboxylic acid precursor. Final oxidative cleavage with 70% HNO₃ at 70°C converts only the 5-position alkyl chain to a picolinic acid while leaving the 2-cyclopropyl group intact, as confirmed by the final product 5-isopentylpicolinic acid (mp 119-120°C) obtained in 65% yield [1]. This contrasts sharply with mono-cyclopropyl analogs such as cyclopropyl(pyridin-3-yl)methanone, which lack the 2-cyclopropyl group and thus produce a different pharmacophoric pattern upon oxidation. The dual cyclopropyl architecture is therefore not a redundant feature but a deliberate design element that delivers a specific substitution pattern in the final inhibitor.

Orthogonal protection Pyridine derivatization Synthetic methodology

Validated Intermediate Status in Patent Literature for Bioactive Compound Synthesis

Beyond its role in DβH inhibitor synthesis, 5-cyclopropanecarbonyl-2-cyclopropylpyridine is explicitly claimed as a key intermediate in Japanese Patent JPS5540602A, which describes 2-cyclopropylpyridine derivatives as analgesics, antiphlogistics, and intermediates for β-lactam antifungal substances [1]. This patent specifically exemplifies the conversion of 2-cyclopropyl-5-(4-chloro-1-butenyl)pyridine—a downstream derivative of the target compound—via oxidative cleavage. The dual assignment of this compound as an intermediate for both DβH inhibitors (neurological applications) and analgesic/antiphlogistic agents (inflammation/pain applications) is a diversification advantage not shared by the simpler cyclopropylpyridyl ketones such as cyclopropyl(pyridin-2-yl)methanone, which are documented only in spectroscopic characterization studies without bioactive intermediate claims [2].

Patent intermediates Analgesic agents Antiphlogistic precursors

Optimal Application Scenarios for Procuring 5-Cyclopropanecarbonyl-2-cyclopropylpyridine (CAS 56260-49-2)


Medicinal Chemistry: Dopamine β-Hydroxylase Inhibitor Lead Optimization

For teams pursuing DβH inhibition as a strategy for hypertension, Parkinson's disease, or cocaine abuse pharmacotherapy, procuring this intermediate provides immediate access to the published 5-alkylpicolinic acid scaffold. The documented 3-step conversion to 5-(4-chlorobutyl)picolinic acid with ~53% overall yield [1] eliminates the need for de novo route design, compressing the timeline from compound acquisition to initial in vitro DβH enzyme assays. The 2-cyclopropyl group retained in the final product contributes to a distinct pharmacophore that differentiates these inhibitors from the hepatotoxic reference compound fusaric acid [2].

Process Chemistry: Route Scouting and Scale-Up Feasibility Studies

The fully characterized reaction sequence from 5-cyclopropanecarbonyl-2-cyclopropylpyridine to multiple 5-alkylpicolinic acids—including isopentyl, n-butyl, and chlorobutyl derivatives—offers process chemists a validated starting point for scale-up evaluation. Each intermediate is characterized by melting point (e.g., picrate of alcohol V: mp 171-172°C; styphnate of ketone VII: mp 134-135°C; final acid IX: mp 119-120°C) [1], providing concrete purity checkpoints that facilitate quality control during kilogram-scale campaigns.

Analgesic and Anti-inflammatory Agent Discovery

As documented in patent JPS5540602A, derivatives of 2-cyclopropylpyridine—synthesized from the target compound's downstream products—are claimed as analgesics and antiphlogistics [2]. Research groups exploring non-opioid pain therapeutics or next-generation NSAID alternatives can leverage this intermediate to prepare patent-disclosed 2-cyclopropylpyridine-5-carboxylic acid derivatives, enabling rapid SAR exploration around a scaffold with pre-existing intellectual property precedent.

Chemical Biology: Dual-Target Probe Development

The orthogonal reactivity of the two cyclopropyl groups—one surviving oxidative conditions while the other is cleaved to a carboxylic acid—makes this compound suitable for constructing bifunctional probes. For instance, the 2-cyclopropyl group can be retained as a lipophilic anchor while the 5-position is elaborated to an affinity tag or photo-crosslinking moiety. This application is uniquely enabled by the dual-cyclopropyl architecture and cannot be replicated with mono-cyclopropylpyridine alternatives [1].

Quote Request

Request a Quote for 5-cyclopropanecarbonyl-2-cyclopropylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.